REACTION_CXSMILES
|
F[C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[C:3]=1[C:4]([NH2:6])=[O:5].C[Si](C)(C)[O-:17].[K+].Cl>COCCOCCOC>[OH:17][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[C:3]=1[C:4]([NH2:6])=[O:5] |f:1.2|
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Name
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|
Quantity
|
500 mg
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Type
|
reactant
|
Smiles
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FC1=C(C(=O)N)C(=CC=C1)C(F)(F)F
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Name
|
potassium trimethylsilanolate
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Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
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C[Si]([O-])(C)C.[K+]
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Name
|
|
Quantity
|
8.05 mL
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Type
|
solvent
|
Smiles
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COCCOCCOC
|
Name
|
|
Quantity
|
30 mL
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Type
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reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 120° C. overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×10 mL)
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Type
|
WASH
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Details
|
The combined organic layers were washed with 10% solution of LiCl in water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by Combiflash™ chromatography (SiO2, 12 g, elution with 20-40% EtOAc/hexanes over 40 min)
|
Duration
|
40 min
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)N)C(=CC=C1)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |